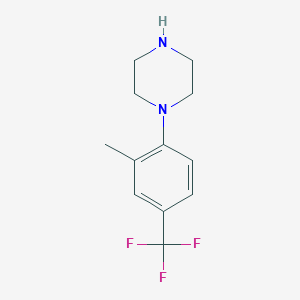
1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine is a chemical compound belonging to the piperazine class. This compound is characterized by the presence of a piperazine ring substituted with a 2-methyl-4-(trifluoromethyl)phenyl group. Piperazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure high yields and purity.
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common for piperazine derivatives.
Scientific Research Applications
1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. This compound has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the modulation of serotonin levels in the brain, which can affect mood, cognition, and behavior.
Comparison with Similar Compounds
1-(2-Methyl-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound is also a serotonergic releasing agent but is less common than the meta isomer.
3-Trifluoromethylphenylpiperazine: Known for its recreational use, this compound has similar serotonergic activity but different pharmacokinetic properties.
1-Methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine: This compound has a nitro group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and activity at serotonin receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-[2-methyl-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c1-9-8-10(12(13,14)15)2-3-11(9)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3 |
InChI Key |
BIAVHJLHQGWINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















